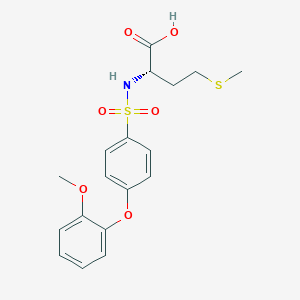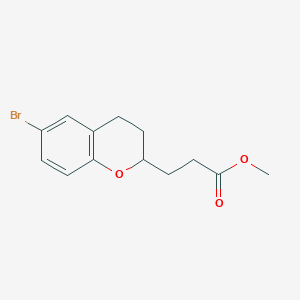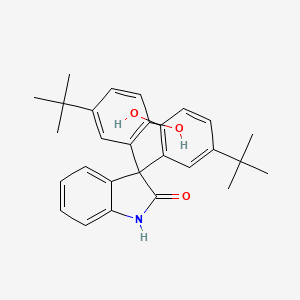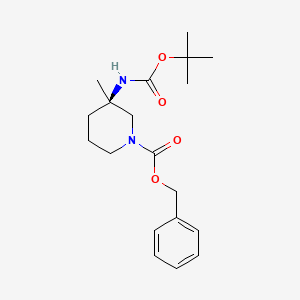
(R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.
Benzylation: The protected amine is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer better control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Benzylated derivatives.
Aplicaciones Científicas De Investigación
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(tert-Butoxycarbonylamino)piperidine: Similar structure but lacks the benzyl group.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative.
Uniqueness
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is unique due to its combination of a Boc-protected amine and a benzyl group, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C19H28N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
benzyl (3R)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)11-8-12-21(14-19)17(23)24-13-15-9-6-5-7-10-15/h5-7,9-10H,8,11-14H2,1-4H3,(H,20,22)/t19-/m1/s1 |
Clave InChI |
ANZPQADKWPBRBT-LJQANCHMSA-N |
SMILES isomérico |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


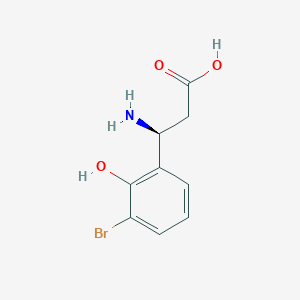
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
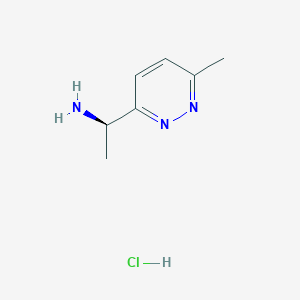


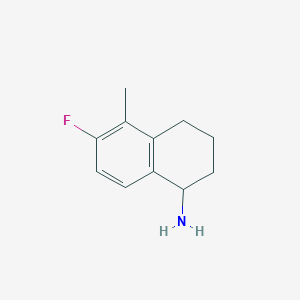
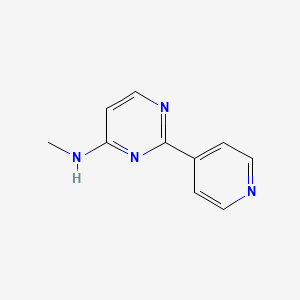
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
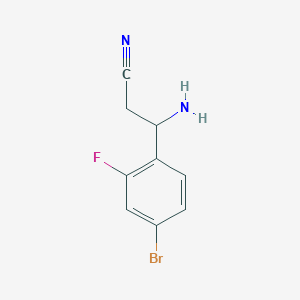
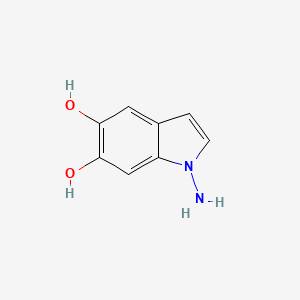
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
